molecular formula C18H11ClF3N5S B2860176 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine CAS No. 338775-16-9

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine

货号: B2860176
CAS 编号: 338775-16-9
分子量: 421.83
InChI 键: AYEPUKQPOJNJTO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative featuring a trifluoromethyl-substituted pyridinyl sulfanyl group at position 2 and a 4-methylphenyl substituent at position 7. Triazolopyrimidines are heterocyclic scaffolds widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl linkage at position 2 and aryl group at position 7 are critical for target interactions .

属性

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5S/c1-10-2-4-11(5-3-10)14-6-7-23-16-25-17(26-27(14)16)28-15-13(19)8-12(9-24-15)18(20,21)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEPUKQPOJNJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation of Pyrimidine Amines with Nitriles

The triazolopyrimidine ring system is commonly synthesized via cyclocondensation. A representative protocol involves reacting 5-amino-1,2,4-triazole with a β-ketonitrile derivative under acidic conditions:

$$
\text{5-Amino-1,2,4-triazole} + \text{R-C(O)-CH}_2\text{-CN} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Triazolopyrimidine}
$$

For the target compound, the 7-(4-methylphenyl) substituent is introduced by selecting a pre-functionalized β-ketonitrile containing the 4-methylphenyl group.

Optimization Note : Microwave irradiation (100–150°C, 20–30 min) improves reaction efficiency, reducing typical reaction times from 12 hours to <1 hour.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed methods enable direct annulation. For example, coupling a chloropyrimidine with an aminotriazole in the presence of Pd(OAc)$$_2$$ and Xantphos:

$$
\text{2-Chloro-7-(4-methylphenyl)pyrimidine} + \text{3-Amino-1,2,4-triazole} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{K}2\text{CO}_3} \text{Triazolopyrimidine}
$$

Yield : 68–75%.

Functionalization at the 7-Position

The 4-methylphenyl group is introduced early in the synthesis to avoid steric hindrance during subsequent steps.

Ullmann-Type Coupling

A copper-catalyzed coupling between a brominated triazolopyrimidine and 4-methylphenylboronic acid:

$$
\text{7-Bromo-triazolopyrimidine} + \text{4-Methylphenylboronic Acid} \xrightarrow{\text{CuI, L-Proline}, \text{DMSO}, 110^\circ\text{C}} \text{7-(4-Methylphenyl)triazolopyrimidine}
$$

Conditions : Microwave-assisted, 30 min, 82% yield.

Sulfanyl Linkage Formation at the 2-Position

Nucleophilic Aromatic Substitution (S$$_N$$Ar)

The electron-deficient pyridine ring facilitates displacement of a leaving group (e.g., Cl) by a thiolate nucleophile:

$$
\text{2-Chloro-triazolopyrimidine} + \text{3-Chloro-5-(trifluoromethyl)pyridine-2-thiol} \xrightarrow{\text{NaH, DMF}, 60^\circ\text{C}} \text{Target Compound}
$$

Challenges : Competing hydrolysis of the trifluoromethyl group requires anhydrous conditions.

Pd-Catalyzed C–S Cross-Coupling

A Suzuki-Miyaura-inspired approach using a boronic thiol ester:

$$
\text{2-Bromo-triazolopyrimidine} + \text{(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)boronic Thioester} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3, \text{H}_2\text{O/1,4-dioxane}} \text{Target Compound}
$$

Conditions : Microwave irradiation (165°C, 20 min), 74% yield.

Integrated Synthetic Routes

One-Pot Sequential Functionalization

Combining core formation and functionalization in a single reactor minimizes intermediate isolation:

  • Cyclocondensation to form triazolopyrimidine.
  • Direct Ullmann coupling at the 7-position.
  • In situ generation of the thiolate for S$$_N$$Ar at the 2-position.

Overall Yield : 58%.

Fully Catalytic Approach

Step Reaction Type Catalyst Conditions Yield
1 Cyclocondensation Fe$$3$$O$$4$$@MSA MW, 80°C, 15 min 76%
2 C–C Coupling Pd(OAc)$$_2$$/SPhos DMF, 100°C 81%
3 C–S Coupling CuI/1,10-Phenanthroline DMSO, 120°C 68%

Table 1. Catalytic synthesis optimization.

Challenges and Mitigation Strategies

  • Trifluoromethyl Stability : The CF$$_3$$ group is prone to hydrolysis under basic conditions. Use of non-aqueous solvents (e.g., THF) and neutral pH mitigates degradation.
  • Regioselectivity : Competing substitution at the 5-position of the pyridine is avoided by employing bulky ligands (e.g., Xantphos) in Pd-catalyzed steps.
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column resolves closely eluting byproducts.

化学反应分析

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate specific kinases or ion channels.

    Pathways Involved: The compound may influence signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to various cellular responses.

相似化合物的比较

Substituent Variations at Position 2

The sulfanyl group at position 2 is a common feature in triazolopyrimidine derivatives. Key comparisons include:

  • 2-[(4-Chlorobenzyl)sulfanyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 898915-91-8): This compound replaces the pyridinyl group with a chlorobenzyl sulfanyl moiety.
  • 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine : Synthesized via POCl3-mediated chlorination, this derivative lacks the sulfanyl group entirely, highlighting the importance of sulfur-based linkages for bioactivity in certain contexts .

Table 1: Position 2 Substituent Comparison

Compound Position 2 Substituent Key Properties
Target Compound 3-Chloro-5-(trifluoromethyl)-pyridinyl sulfanyl High lipophilicity, metabolic stability
898915-91-8 4-Chlorobenzyl sulfanyl Moderate electron-withdrawing effects
7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine Chlorine Simpler structure, lower complexity

Substituent Variations at Position 7

The 4-methylphenyl group at position 7 distinguishes the target compound from analogues with other aryl or heteroaryl groups:

  • 5-(4-Chlorophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine : Incorporates a thienyl group at position 7, introducing aromatic heterocyclic character. This may enhance π-π stacking interactions but reduce steric bulk compared to the target’s methylphenyl group .
  • 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (5h) : Features a hydroxyl group at position 7, increasing polarity but reducing membrane permeability relative to the methylphenyl group .

Table 2: Position 7 Substituent Comparison

Compound Position 7 Substituent Bioactivity Implications
Target Compound 4-Methylphenyl Balanced lipophilicity and steric bulk
5-(4-Chlorophenyl)-7-(2-thienyl)-... 2-Thienyl Enhanced π-π interactions
5h Hydroxyl Higher polarity, reduced bioavailability

Anti-Tubercular Activity

Compounds like 5-(4-chlorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (11) exhibit anti-tubercular activity (MIC: 0.5–2 µg/mL) due to amine substituents at position 7 .

Herbicidal Activity

Triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., 8a–8f) show herbicidal activity via acetolactate synthase inhibition . The target compound’s pyridinyl sulfanyl group differs from sulfonamides, suggesting a divergent mechanism, possibly targeting other enzymes like protoporphyrinogen oxidase.

Table 3: Bioactivity Comparison

Compound Primary Application Key Structural Features
Target Compound Undisclosed (potential agrochemical) Trifluoromethyl, sulfanyl linkage
11 Anti-tubercular 4-Methoxyphenethyl amine at position 7
8a–8f Herbicidal Sulfonamide at position 2

Physicochemical and Spectroscopic Properties

The trifluoromethyl group in the target compound causes distinct NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36), as observed in triazolopyrimidine derivatives . This contrasts with analogues like 5h , where fluorine substituents induce upfield shifts in aromatic regions .

生物活性

The compound 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine is a novel chemical entity that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H13ClF3N5OSC_{23}H_{13}ClF_3N_5OS, with a molecular weight of approximately 499.90 g/mol. The structure includes a triazolo-pyrimidine core substituted with a chlorinated pyridine and a methylphenyl group, which may influence its biological interactions.

Research indicates that compounds similar to 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine often exhibit multiple mechanisms of action:

  • Anticancer Activity : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylases), which are critical for DNA synthesis and epigenetic regulation .
  • Antimicrobial Properties : Similar derivatives have shown effectiveness against various bacterial strains, with mechanisms potentially involving disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Biological Activity Data

Table 1: Summary of Biological Activities

Activity TypeAssay TypeObserved EffectReference
AnticancerCell Proliferation AssayInhibition of cancer cell growth
AntimicrobialDisk Diffusion MethodEffective against E. coli and B. subtilis
Anti-inflammatoryCOX-II InhibitionModerate inhibition observed

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives similar to the target compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : In vitro studies revealed that the compound displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting a promising lead for antibiotic development .
  • Inflammatory Response Modulation : Research into the anti-inflammatory properties highlighted that the compound selectively inhibited COX-II enzymes with an IC50 value comparable to established NSAIDs, indicating potential use in treating inflammatory diseases .

常见问题

Q. What are the established synthetic routes for preparing this triazolopyrimidine derivative, and how can reaction conditions be optimized?

The compound is synthesized via multi-step routes involving cyclocondensation of 3,5-diamino-1,2,4-triazole with substituted pyridine precursors. Key steps include:

  • Sulfanyl group introduction : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with a triazolopyrimidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance yields by stabilizing intermediates. Reflux in DMF improves cyclization efficiency .
  • Yield optimization : Controlling stoichiometry (1:1.2 molar ratio of triazole to pyridine derivative) and reaction time (12–24 hrs) minimizes side products .

Table 1 : Comparison of Reaction Conditions and Yields

PrecursorSolventTemp (°C)Time (hrs)Yield (%)Reference
3,5-diamino-triazoleDMF1002468
Modified pyridineDMSO901872

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.75 Å) and dihedral angles to confirm sulfanyl-pyridine linkage .
  • NMR : ¹H NMR peaks at δ 8.2–8.5 ppm (pyridinyl protons) and δ 2.4 ppm (methylphenyl CH₃) confirm substitution patterns .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 452.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Variable substituent libraries : Synthesize analogs with modifications to the trifluoromethyl, chloro, or methylphenyl groups.
  • Biological assays : Test inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) or kinases using IC₅₀ measurements .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies binding interactions (e.g., hydrogen bonding with pyridinyl sulfur) .

Table 2 : SAR Data for Analogous Triazolopyrimidines

SubstituentTarget Enzyme IC₅₀ (µM)Binding Affinity (kcal/mol)Reference
-CF₃, -Cl0.45-8.2
-OCH₃, -CH₃1.2-6.7

Q. How should researchers resolve contradictions in reported spectral data for triazolopyrimidines?

Discrepancies in NMR or melting points may arise from impurities or polymorphic forms. Strategies include:

  • Repetitive recrystallization : Use ethanol/water mixtures to isolate pure polymorphs .
  • Cross-validation : Compare IR carbonyl stretches (e.g., 1680 cm⁻¹ for triazole rings) with literature .
  • Collaborative studies : Share samples between labs to confirm reproducibility .

Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?

  • Hydrolytic stability : Incubate in pH 3–9 buffers at 37°C; monitor degradation via HPLC at 0, 24, 48 hrs .
  • Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for byproducts (e.g., sulfoxide formation) .
  • Microsomal metabolism : Use liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at methylphenyl) .

Methodological Considerations

  • Contradiction Analysis : Conflicting biological data (e.g., IC₅₀ variability) may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols across labs .
  • Advanced Characterization : Time-resolved X-ray diffraction tracks conformational changes during binding .

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